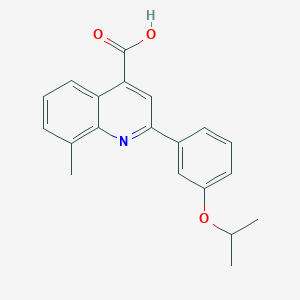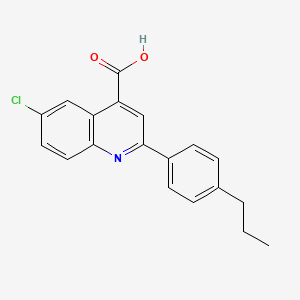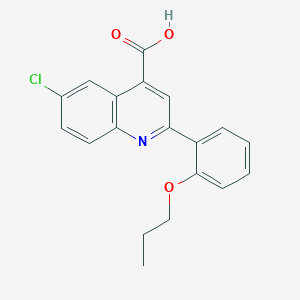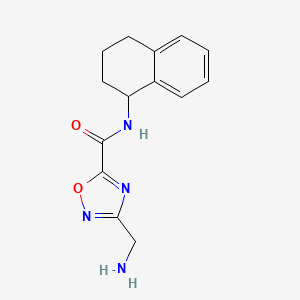
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . It also contains a tetrahydronaphthalene group, which is a polycyclic aromatic hydrocarbon made up of two fused cyclohexane rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxadiazole ring and the tetrahydronaphthalene group. The oxadiazole ring is a heterocycle, meaning it contains atoms of at least two different elements. This could potentially have interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally. Without specific data, it’s difficult to provide an analysis of these properties for this compound .科学的研究の応用
Pharmacological Properties and Drug Development
1,2,4-Oxadiazole derivatives, including compounds similar to 3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide, have been studied extensively for their varied pharmacological properties. These compounds are known for their antibacterial, anti-inflammatory, antituberculous, anti-fungal, anti-diabetic, and anticancer activities. They function by interacting with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity. Recent research highlights the synthesis and pharmacological evaluation of oxadiazole derivatives, showcasing their potential in developing new therapeutic agents with improved efficacy and safety profiles (Wang et al., 2022).
Metal-Ion Sensing Applications
Oxadiazoles, particularly 1,3,4-oxadiazole derivatives, have been identified as promising scaffolds for the development of chemosensors, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites for metal ions. This has encouraged their use in the creation of sensitive and selective sensors for various metal ions, highlighting the versatility of oxadiazole derivatives beyond pharmacological applications (Sharma et al., 2022).
Synthesis and Biological Roles
The synthesis methods and biological significance of 1,3,4-oxadiazoles have been a subject of extensive research. These compounds have been synthesized through various innovative methods, which have enabled the exploration of their medicinal applications. 1,3,4-Oxadiazoles play a crucial role in the development of new medicinal entities for treating a wide array of diseases, emphasizing the importance of these heterocyclic compounds in drug discovery and development (Nayak & Poojary, 2019).
Safety And Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it’s being studied for its chemical properties, future research might focus on exploring its reactivity or synthesizing related compounds .
特性
IUPAC Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c15-8-12-17-14(20-18-12)13(19)16-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8,15H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKIXRPNAMOHCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)C3=NC(=NO3)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2,4-oxadiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



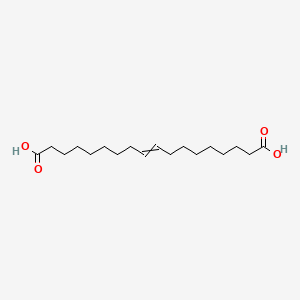
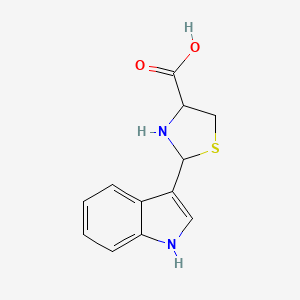
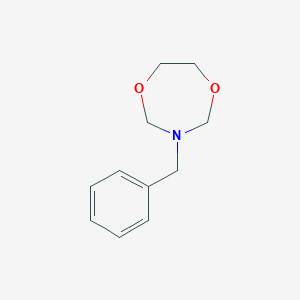



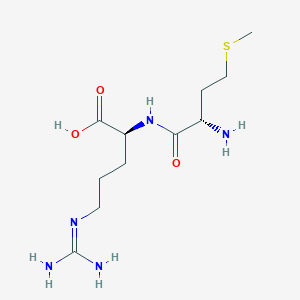
![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)
![4-[(Pyridin-4-ylcarbonothioyl)amino]benzoic acid](/img/structure/B1344375.png)
